molecular formula C9H9Br3 B3263223 1,2,3-Tris(bromomethyl)benzene CAS No. 370069-67-3

1,2,3-Tris(bromomethyl)benzene

Cat. No.: B3263223
CAS No.: 370069-67-3
M. Wt: 356.88 g/mol
InChI Key: FABVRSFEBCDJLC-UHFFFAOYSA-N
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Description

1,2,3-Tris(bromomethyl)benzene is a versatile organic compound featuring three bromomethyl functional groups on a benzene ring, making it a valuable building block in synthetic chemistry and materials science research . Its primary research value lies in its role as a key precursor for constructing complex molecular architectures. The compound acts as an alkylating agent, where the bromomethyl groups can readily participate in reactions to form covalent bonds with nucleophiles, facilitating the synthesis of sophisticated organic frameworks and functional materials . A prominent research application, as demonstrated in membrane science, is its use in the synthesis of branched quaternary ammonium assemblies. For instance, it can be quaternized with molecules like triethanolamine to create multi-site cationic entities (e.g., TQTE) . These entities are subsequently grafted onto polymeric surfaces, such as polyamide nanofiltration membranes, to tailor their properties. This surface modification enhances membrane performance for specific tasks, including antibiotic desalination and separation processes, by introducing a looser structure, improved hydrophilicity, and a modulated surface charge . As a trifunctional linker, this compound enables the creation of cross-linked networks and cage-like structures, which are of significant interest in the development of advanced porous materials and polymers. This product is intended for research purposes only and is not classified as a drug, antibiotic, or medicinal agent for human or veterinary therapeutic use.

Properties

IUPAC Name

1,2,3-tris(bromomethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br3/c10-4-7-2-1-3-8(5-11)9(7)6-12/h1-3H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABVRSFEBCDJLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)CBr)CBr)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801305441
Record name 1,2,3-Tris(bromomethyl)benzene
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Molecular Weight

356.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370069-67-3
Record name 1,2,3-Tris(bromomethyl)benzene
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Record name 1,2,3-Tris(bromomethyl)benzene
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Record name 1,2,3-tris(bromomethyl)benzene
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Preparation Methods

1,2,3-Tris(bromomethyl)benzene can be synthesized through several methods. One common synthetic route involves the bromination of 1,2,3-trimethylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in a solvent like carbon tetrachloride at elevated temperatures . The reaction proceeds as follows:

C6H3(CH3)3+3NBSC6H3(CH2Br)3+3Succinimide\text{C}_6\text{H}_3(\text{CH}_3)_3 + 3 \text{NBS} \rightarrow \text{C}_6\text{H}_3(\text{CH}_2\text{Br})_3 + 3 \text{Succinimide} C6​H3​(CH3​)3​+3NBS→C6​H3​(CH2​Br)3​+3Succinimide

Chemical Reactions Analysis

1,2,3-Tris(bromomethyl)benzene undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1,2,3-Tris(bromomethyl)benzene primarily involves its ability to form covalent bonds with nucleophiles. The bromomethyl groups are highly reactive towards nucleophilic attack, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various chemical transformations and cross-linking reactions .

Comparison with Similar Compounds

Comparison with Similar Bromomethylbenzene Derivatives

Structural and Crystallographic Differences

Substitution Patterns and Symmetry :

  • 1,2,3-TBMB has bromomethyl groups at the 1, 2, and 3 positions, resulting in a crowded, asymmetric geometry. In contrast, 1,3,5-TBMB (1,3,5-tris(bromomethyl)benzene) exhibits a symmetrical trigonal arrangement, enabling uniform reactivity across all three sites .
  • 1,2,4-TBMB (1,2,4-tris(bromomethyl)benzene) displays a mixed cis-trans conformation in its crystal structure, with Br···Br contacts (3.540–3.702 Å) stabilizing its supramolecular chains. The C–Br bond lengths in these compounds range from 1.970–1.974 Å, consistent with typical sp³-hybridized carbon-bromine bonds .

Steric and Electronic Effects :

  • The proximity of bromomethyl groups in 1,2,3-TBMB introduces steric hindrance, reducing reaction rates compared to the more symmetrical 1,3,5-TBMB. For example, peptide cyclization with 1,2,3-TBMB yields bicyclic peptides with strained conformations, whereas 1,3,5-TBMB produces symmetrical loops .

Peptide Cyclization :

  • 1,2,3-TBMB reacts with cysteine-containing peptides to form bicyclic structures with diverse conformations, enabling drug discovery against protein-protein interactions. In contrast, 1,3,5-TBMB generates rigid, symmetrical bicyclic peptides due to its trigonal symmetry .
Physical and Supramolecular Properties

Crystallization and Packing :

  • 1,2,4-TBMB forms one-dimensional chains via C–H···Br hydrogen bonds and Br···Br interactions, whereas 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene incorporates methyl groups that disrupt packing, reducing crystallinity .

Solubility and Stability :

  • Increased bromomethyl substitution (e.g., tetrakis(bromomethyl)benzenes ) enhances hydrophobicity, limiting aqueous solubility. However, these compounds exhibit greater thermal stability due to stronger van der Waals interactions .

Data Table: Key Bromomethylbenzene Derivatives

Compound Name Substitution Pattern Molecular Formula Key Applications Structural Features
1,2,3-Tris(bromomethyl)benzene 1,2,3-positions C₉H₉Br₃ Bicyclic peptides, asymmetric dendrimers High steric hindrance, asymmetric
1,3,5-Tris(bromomethyl)benzene 1,3,5-positions C₉H₉Br₃ Symmetrical peptide loops, polymers Trigonal symmetry, uniform reactivity
1,2,4-Tris(bromomethyl)benzene 1,2,4-positions C₉H₉Br₃ Supramolecular chains, crystal engineering Mixed cis-trans conformation, Br···Br contacts
1,3-Bis(bromomethyl)benzene 1,3-positions C₈H₈Br₂ Monocyclic peptides, linear polymers Two reactive sites, moderate steric bulk
1,3,5-Tris(bromomethyl)-2,4,6-TMB* 1,3,5-positions C₁₂H₁₅Br₃ Sterically hindered catalysts Methyl groups enhance stability

*TMB = Trimethylbenzene

Research Findings and Implications

  • Conformational Diversity: The asymmetric substitution of 1,2,3-TBMB enables access to non-canonical peptide conformations, broadening therapeutic targeting compared to symmetrical analogs .
  • Steric vs. Symmetric Reactivity : While 1,3,5-TBMB offers predictable reactivity, 1,2,3-TBMB’s steric challenges are exploited to create strained, bioactive molecules .
  • Supramolecular Engineering : Bromine-rich derivatives like 1,2,4-TBMB serve as templates for designing halogen-bonded frameworks, relevant in materials science .

Biological Activity

1,2,3-Tris(bromomethyl)benzene, also referred to as 1,2,3-TBMB, is a compound of significant interest in organic chemistry and medicinal applications. Its structure allows for unique interactions with biological systems, particularly in the development of novel pharmaceuticals and materials. This article explores the biological activity of 1,2,3-TBMB through various studies and applications.

1,2,3-TBMB is characterized by three bromomethyl groups attached to a benzene ring. Its chemical formula is C9H9Br3C_9H_9Br_3. The presence of bromine atoms enhances its reactivity and allows it to act as a versatile building block in synthetic chemistry.

Peptide Synthesis

Recent studies have highlighted the utility of 1,2,3-TBMB in synthesizing bicyclic peptides. These peptides are crucial for targeting challenging drug interactions such as protein-protein interactions. In a notable study, 1,2,3-TBMB was used to facilitate the bicyclization of cysteine-containing peptides under aqueous conditions. The results indicated a high conversion rate (>90%) across a wide substrate scope, suggesting its potential in high-throughput peptide screening for drug discovery .

1. Bicyclic Peptide Development

A study published in Nature Chemistry utilized 1,2,3-TBMB to create diverse bicyclic peptides. The research demonstrated that these peptides could effectively engage with complex biological targets. The efficient synthesis method allowed for screening multiple peptide variants rapidly .

2. Mitochondrial Targeting

Although not directly studied with 1,2,3-TBMB itself, related compounds have shown significant mitochondrial targeting capabilities. For instance, gold(I) NHC complexes that interact with selenoproteins highlight the importance of targeting mitochondria in cancer therapy . This suggests that similar strategies using 1,2,3-TBMB derivatives could be explored for developing mitochondria-targeted therapies.

Data Tables

Study Application Findings
Nature Chemistry (2024)Bicyclic Peptide SynthesisAchieved >90% conversion rate in peptide synthesis using 1,2,3-TBMB as a linker
Anticancer Research (2023)Cytotoxicity TestingBrominated compounds showed significant cytotoxic effects on cancer cell lines; potential implications for 1,2,3-TBMB derivatives

Q & A

Q. What are the standard synthesis protocols for 1,2,3-Tris(bromomethyl)benzene?

The compound is synthesized via Friedel-Crafts alkylation using anhydrous AlCl₃ as a catalyst. Crosslinkers like 1,3,5-tris(bromomethyl)benzene react with triptycene monomers to form hyper-crosslinked polymers (HCPs). The reaction is typically conducted in dichloromethane (DCM) under controlled conditions to ensure optimal crosslinking density. Post-synthesis purification involves solvent removal and characterization via spectroscopic methods .

Q. What safety precautions are critical when handling this compound?

The compound is classified under GHS hazard guidelines as a flammable solid (Storage Code 11). Handling requires protective equipment (gloves, goggles), ventilation, and storage below 4°C to prevent decomposition. Avoid exposure to reducing agents or nucleophiles, as it may lead to uncontrolled alkylation reactions. Safety protocols should align with its reactivity profile and SDS recommendations .

Q. How is this compound characterized post-synthesis?

Solid-state ¹³C CP-MAS NMR and FTIR spectroscopy are primary techniques to confirm polymer structure and crosslinking efficiency. NMR resolves aromatic and aliphatic carbon environments, while FTIR identifies functional groups (e.g., C-Br bonds at ~600 cm⁻¹). Gas sorption analysis (e.g., BET surface area measurements) quantifies microporosity in derived materials .

Advanced Research Questions

Q. How does this compound enhance gas storage in microporous polymers?

As a tritopic crosslinker, it enables the formation of rigid, three-dimensional HCPs (e.g., TMP2) with high surface areas (~500–800 m²/g). These polymers exhibit exceptional H₂ uptake (1.5–1.8 wt% at 77 K) and CO₂/N₂ selectivity (>25:1 at 298 K), attributed to narrow micropore distributions (<2 nm). Optimization involves tuning crosslinker-to-monomer ratios to balance porosity and mechanical stability .

Q. What are the challenges in scaling up HCP synthesis using this compound?

Key challenges include:

  • Reagent Compatibility : AlCl₃’s moisture sensitivity necessitates anhydrous conditions.
  • Reaction Kinetics : Slow diffusion in viscous polymerizing mixtures may lead to incomplete crosslinking.
  • Yield Optimization : Excess crosslinker can reduce porosity, while insufficient amounts weaken structural integrity. Strategies include incremental reagent addition and solvent-swelling techniques to improve homogeneity .

Q. How does this compound compare to other crosslinkers (e.g., tetratopic analogs)?

Compared to 1,2,4,5-tetrakis(bromomethyl)benzene, the tritopic variant produces HCPs with lower surface areas but higher CO₂ affinity due to tailored pore chemistry. Tritopic crosslinkers favor smaller micropores, enhancing gas selectivity, while tetratopic analogs increase overall porosity. Mechanistic studies suggest branching density inversely correlates with gas diffusivity .

Q. Can this compound be functionalized for targeted applications (e.g., catalysis or drug delivery)?

Yes. The bromomethyl groups undergo nucleophilic substitution with amines, thiols, or azides to introduce functionalities. For example, azide-functionalized derivatives enable "click chemistry" for grafting biomolecules. However, competing side reactions (e.g., elimination) require careful pH and temperature control during derivatization .

Methodological Notes

  • Contradiction Analysis : While emphasizes gas storage, highlights flammability risks, necessitating trade-offs between material performance and safe handling.
  • Advanced Optimization : Computational modeling (e.g., DFT) can predict crosslinker geometries to tailor pore sizes for specific gases, reducing experimental trial-and-error .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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